2,2-dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride
CAS No.: 1803598-16-4
Cat. No.: VC3128942
Molecular Formula: C9H5Cl3O3S
Molecular Weight: 299.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803598-16-4 |
|---|---|
| Molecular Formula | C9H5Cl3O3S |
| Molecular Weight | 299.6 g/mol |
| IUPAC Name | 2,2-dichloro-1-oxo-3H-indene-5-sulfonyl chloride |
| Standard InChI | InChI=1S/C9H5Cl3O3S/c10-9(11)4-5-3-6(16(12,14)15)1-2-7(5)8(9)13/h1-3H,4H2 |
| Standard InChI Key | OGIVTCWGYINMON-UHFFFAOYSA-N |
| SMILES | C1C2=C(C=CC(=C2)S(=O)(=O)Cl)C(=O)C1(Cl)Cl |
| Canonical SMILES | C1C2=C(C=CC(=C2)S(=O)(=O)Cl)C(=O)C1(Cl)Cl |
Introduction
2,2-Dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is an organic compound with the chemical formula C₉H₅Cl₃O₃S. It is part of a broader class of sulfonyl chlorides, which are known for their reactivity and versatility in organic synthesis. This compound is particularly noted for its complex structure and potential applications in various chemical and pharmaceutical processes.
Synthesis and Applications
2,2-Dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is synthesized through complex organic reactions involving the formation of the indene ring and subsequent chlorination and sulfonation steps. Its applications are primarily in the realm of organic synthesis, where it serves as a versatile intermediate for the production of more complex molecules.
Safety and Handling
Safety data for this compound is limited, but given its chemical structure, it is likely to be hazardous if not handled properly. It is advisable to consult a Safety Data Sheet (SDS) for detailed safety information. General precautions for handling sulfonyl chlorides include wearing protective gear and working in a well-ventilated area.
Suppliers and Availability
This compound is available from specialized chemical suppliers such as American Elements and Biosynth. American Elements offers it in various purity forms and quantities, including bulk orders, while Biosynth provides it in smaller quantities with specific pricing for non-stock orders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume